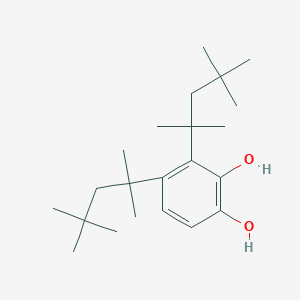
2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid: is an organic compound with the molecular formula C16H20F2O2 and a molecular weight of 282.33 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a 4-propylcyclohexyl group at the 4 position of the benzene ring . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 2 and 6 positions of the benzene ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 4 position of the benzene ring.
Carboxylation: Introduction of the carboxyl group to form the benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and desired application .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxyl group.
Reduction: Reduction reactions may target the fluorine atoms or the cyclohexyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology:
Biochemical Studies: The compound is used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the cyclohexyl group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a hydroxyl group and a nitrile group instead of the propylcyclohexyl group.
Uniqueness: 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid is unique due to the presence of the 4-propylcyclohexyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
333974-50-8 |
|---|---|
Molekularformel |
C16H20F2O2 |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
2,6-difluoro-4-(4-propylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C16H20F2O2/c1-2-3-10-4-6-11(7-5-10)12-8-13(17)15(16(19)20)14(18)9-12/h8-11H,2-7H2,1H3,(H,19,20) |
InChI-Schlüssel |
VLNLVUURIIPCOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)

![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)

![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)


![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)





